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Compound of Interest

Compound Name: Tetratriacontane

Cat. No.: B080029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

tetratriacontane (C₃₄H₇₀), a long-chain saturated hydrocarbon. The information presented

herein is intended to assist in the identification, characterization, and quality control of this

compound in research and development settings. This document details typical data obtained

from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. For a simple, unbranched alkane like tetratriacontane, the NMR spectra

are characteristically straightforward.

¹H NMR Data
The ¹H NMR spectrum of a straight-chain alkane is dominated by two main signals: a triplet

corresponding to the terminal methyl (CH₃) protons and a large, overlapping multiplet for the

internal methylene (CH₂) protons.
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Chemical Shift (δ) ppm Multiplicity Assignment

~0.88 Triplet -CH₃

~1.26 Multiplet -(CH₂)₃₂-

Table 1: ¹H NMR Spectroscopic Data for Tetratriacontane.

¹³C NMR Data
The ¹³C NMR spectrum of tetratriacontane is also relatively simple, showing distinct signals

for the terminal methyl carbons and the internal methylene carbons. Due to the long chain, the

signals for the internal methylene carbons may overlap.

Chemical Shift (δ) ppm Assignment

~14.1 -CH₃

~22.7 -CH₂CH₃

~29.4 -(CH₂)n-

~29.7 -(CH₂)n-

~31.9 -CH₂CH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for Tetratriacontane.

Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of long-chain alkanes like tetratriacontane is as

follows:

Sample Preparation: Dissolve 5-25 mg of tetratriacontane in approximately 0.6-0.7 mL of a

deuterated solvent, such as chloroform-d (CDCl₃). Ensure the sample is fully dissolved;

gentle warming may be necessary. For ¹³C NMR, a higher concentration (50-100 mg) is

recommended to obtain a good signal-to-noise ratio in a reasonable time.
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0 ppm).

Instrumentation: The spectra are typically acquired on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a sufficient

number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds,

and a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is typically performed to simplify

the spectrum. A larger number of scans is usually required compared to ¹H NMR.

Sample Preparation Data Acquisition Data Processing
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NMR Experimental Workflow.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For an alkane, the IR spectrum is characterized by C-H

stretching and bending vibrations.

Wavenumber (cm⁻¹) Intensity Assignment

2957 - 2917 Strong
C-H stretch (asymmetric and

symmetric)

1474 - 1464 Medium C-H bend (scissoring)

729 - 720 Medium C-H bend (rocking)
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Table 3: IR Spectroscopic Data for Tetratriacontane.

Experimental Protocol: IR Spectroscopy (Thin Solid
Film)
A common and straightforward method for analyzing solid samples like tetratriacontane is the

thin solid film technique.

Sample Preparation: Dissolve a small amount of tetratriacontane (a few milligrams) in a

volatile solvent such as chloroform or hexane.

Film Deposition: Apply a drop of the solution onto the surface of an IR-transparent salt plate

(e.g., NaCl or KBr).

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of

the sample on the plate.

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and

acquire the spectrum. A background spectrum of the clean salt plate should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions

based on their mass-to-charge ratio (m/z). For long-chain alkanes, electron ionization (EI) is

commonly used, which often leads to extensive fragmentation.

Mass Spectral Data
The mass spectrum of tetratriacontane will typically show a very weak or absent molecular ion

peak (M⁺) due to the instability of the parent ion. The spectrum is characterized by a series of

fragment ions separated by 14 Da (corresponding to the loss of a CH₂ group). The most

abundant peaks are usually in the lower mass range.
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m/z Relative Intensity Assignment

43 High C₃H₇⁺

57 High C₄H₉⁺

71 High C₅H₁₁⁺

85 Medium C₆H₁₃⁺

... ... CₙH₂ₙ₊₁⁺

478 Very Low / Absent [C₃₄H₇₀]⁺ (Molecular Ion)

Table 4: Key Mass Spectrometry Fragmentation Data for Tetratriacontane.

Experimental Protocol: GC-MS
Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and

semi-volatile compounds like long-chain alkanes.

Sample Preparation: Dissolve the tetratriacontane sample in a suitable solvent like hexane

or dichloromethane to a concentration of approximately 1 mg/mL.

GC Separation:

Injector: Use a split/splitless injector, typically operated at a high temperature (e.g., 300

°C) to ensure complete vaporization of the long-chain alkane.

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

commonly used.

Oven Program: A temperature program is employed to elute the compound. A typical

program might start at a lower temperature (e.g., 150 °C), hold for a few minutes, and then

ramp up to a high final temperature (e.g., 320 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

MS Detection:
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Ionization: Electron ionization (EI) at 70 eV is standard.

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

Scan Range: The mass range is typically scanned from m/z 40 to 600.

[C34H70]+•
(Molecular Ion, m/z 478)

Loss of
Alkyl Radical

- •CnH2n+1 [CnH2n+1]+
(Fragment Ions) m/z = 43, 57, 71, 85...

Click to download full resolution via product page

Alkane Fragmentation Pathway in EI-MS.

To cite this document: BenchChem. [Spectroscopic Profile of Tetratriacontane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080029#spectroscopic-data-of-tetratriacontane-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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